N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

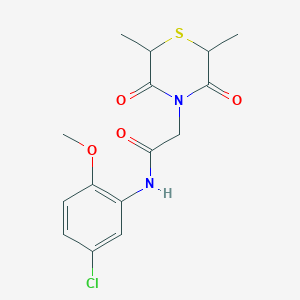

N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a substituted phenyl group (5-chloro-2-methoxyphenyl) and a thiomorpholin-4-yl core modified with two methyl groups and two ketone groups. The compound’s structural complexity arises from the integration of a sulfur-containing thiomorpholine ring, which distinguishes it from conventional morpholinone-based analogs. This compound is hypothesized to exhibit pharmacological activity due to its amide backbone and electron-withdrawing substituents, which may enhance receptor binding or metabolic stability.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4S/c1-8-14(20)18(15(21)9(2)23-8)7-13(19)17-11-6-10(16)4-5-12(11)22-3/h4-6,8-9H,7H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXGZAFLAPTRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews its biological activity based on various studies and provides insights into its mechanisms and efficacy against different cancer cell lines.

Chemical Structure and Properties

The compound's molecular formula is . The structural representation indicates the presence of a chloro-substituted phenyl group and a thiomorpholine moiety, which are critical for its biological activity.

Biological Activity Overview

Anticancer Activity

The compound has been evaluated for its anticancer properties through in vitro studies. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol was utilized to screen the compound against a panel of approximately 60 cancer cell lines. The results indicated that:

- Mean Growth Inhibition : The average growth of tumor lines ranged from 92.48% to 126.61%, with an overall mean growth value of 104.68% at a concentration of 10 µM.

Table 1: Anticancer Activity Results

| Cell Line | Growth Percent (%) | Type of Cancer |

|---|---|---|

| RPMI-8226 | 92.48 | Leukemia |

| CCRF-CEM | 92.77 | Leukemia |

| K-562 | 92.90 | Leukemia |

| SF-539 | 92.74 | CNS |

| Average Growth | 104.68 | Various |

These findings suggest that while the compound exhibits some level of growth inhibition in specific leukemia cell lines, it does not demonstrate potent anticancer activity across the board.

The precise mechanism by which this compound exerts its effects is still under investigation. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation.

Case Studies and Research Findings

- In Vitro Studies : In a study published by MDPI, the compound was tested against various cancer cell lines using standardized protocols. The results indicated low levels of anticancer activity, particularly in leukemia and central nervous system tumors .

- Comparative Analysis : Research comparing this compound to others within the same class highlighted its relatively weak performance in growth inhibition assays, suggesting that modifications to its structure could enhance its efficacy .

- Pharmacological Studies : Additional studies have explored the pharmacokinetics and potential side effects associated with this compound, noting that while it may have therapeutic potential, further optimization is necessary to improve its biological activity .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a thiomorpholine moiety with dioxo functionality. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Pharmaceutical Development

The compound has been studied for its potential as an anti-inflammatory agent. In silico studies have indicated that it may act as a 5-lipoxygenase inhibitor, which is relevant for treating conditions like asthma and other inflammatory diseases. Molecular docking studies have shown promising binding affinities, suggesting that structural optimization could enhance its efficacy .

Antimicrobial Activity

Research has demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, related benzamide derivatives have shown activity against various bacterial and fungal strains, outperforming standard antibiotics in some cases . This suggests that N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide could be explored for similar applications.

The compound's structural analogs have been tested for their biological activity against mycobacterial strains and have shown promising results. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly affect the biological activity, providing insights into how to optimize this compound for enhanced potency .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Chloro substitution | Increased lipophilicity | |

| Methoxy group presence | Enhanced binding affinity | |

| Dioxo functionality | Potential for increased reactivity |

Case Study 1: Anti-inflammatory Potential

In a study evaluating the anti-inflammatory properties of related compounds, this compound was subjected to molecular docking simulations against the active site of 5-lipoxygenase. The results indicated strong binding interactions that warrant further exploration through in vitro assays.

Case Study 2: Antimicrobial Screening

A series of compounds structurally related to this compound were screened against various pathogens. The findings revealed that modifications to the thiomorpholine ring could lead to compounds with superior antimicrobial activity compared to traditional antibiotics such as penicillin G and ciprofloxacin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholinone-Based Acetamides ()

Two morpholinone derivatives, 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide and 2-(6,6-dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, share structural similarities with the target compound but differ in key aspects:

- Core Heterocycle: The target compound uses a thiomorpholine ring (sulfur at position 1), whereas these analogs feature an oxomorpholinone (oxygen at position 1). The sulfur atom in thiomorpholine may confer greater lipophilicity and altered metabolic stability compared to oxygen .

- Substituents: The target compound’s phenyl group (5-chloro-2-methoxyphenyl) contrasts with the 4-isopropylphenyl group in these analogs.

- Synthesis: Both analogs were synthesized via acetylation/sulfonylation of a morpholinone precursor, yielding 58% and 62% purity, respectively. The target compound’s synthesis likely involves analogous steps but with thiomorpholine intermediates.

Thiazolidinedione-Linked Acetamides ()

Compounds such as 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides are designed for hypoglycemic activity. Key differences include:

- Pharmacophore: The target compound’s thiomorpholine dione vs. the thiazolidinedione in these analogs. Thiazolidinediones are known peroxisome proliferator-activated receptor (PPAR-γ) agonists, while thiomorpholine derivatives may target different pathways.

- Biological Activity : compounds were tested in Wistar mice for hypoglycemia, with IC50 values in the micromolar range. The target compound’s activity remains uncharacterized but could differ due to its distinct heterocycle.

Dichlorophenyl-Pyrazolyl Acetamides ()

The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide highlights the role of halogenated aryl groups:

- Substituent Effects : The 3,4-dichlorophenyl group in this compound vs. the 5-chloro-2-methoxyphenyl group in the target. The latter’s methoxy group may reduce steric hindrance compared to dichloro substitution.

- Crystal Packing: notes hydrogen-bonded dimers via amide groups, a feature likely shared with the target compound due to its acetamide backbone .

Pyrimidinylsulfanyl Acetamides ()

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide demonstrates the versatility of sulfur-containing acetamides:

- Sulfur Reactivity: The pyrimidinylsulfanyl group’s nucleophilic sulfur contrasts with the thiomorpholine’s non-reactive thioether sulfur. This difference may influence stability and drug metabolism.

Critical Analysis of Structural and Functional Differences

- Heterocyclic Impact: The thiomorpholine dione core may offer improved metabolic resistance compared to morpholinone or thiazolidinedione analogs due to sulfur’s lower electronegativity.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of chloroacetylated intermediates. For example, a chloroacetamide derivative (e.g., 2-chloro-N-substituted acetamide) is reacted with a thiomorpholin-3,5-dione precursor in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is monitored by TLC, and the final product is isolated via aqueous workup. Intermediates are characterized using IR spectroscopy (e.g., carbonyl stretches at ~1667 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 430.2 [M+1]) . Elemental analysis (C, H, N) is used to validate purity, though discrepancies may arise due to residual solvents or incomplete drying .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl groups in the thiomorpholin ring at ~1660–1680 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ 3.8 ppm), and methyl substituents (δ 1.21–1.50 ppm). ¹³C NMR confirms carbonyl carbons (δ ~168–170 ppm) and aromatic/heterocyclic carbons .

- Mass Spectrometry : High-resolution MS (e.g., ESI/APCI(+)) verifies molecular weight and fragmentation patterns .

Q. How are purity and stability assessed during synthesis and storage?

Purity is validated via HPLC (using C18 columns and acetonitrile/water gradients) and TLC (silica gel plates). Stability studies involve accelerated degradation under heat, light, and humidity, with monitoring by NMR and LC-MS. Storage recommendations (e.g., −20°C under nitrogen) are based on observed decomposition pathways (e.g., hydrolysis of the acetamide bond) .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., elemental analysis vs. spectroscopic results) be resolved?

Discrepancies often arise from incomplete purification or hygroscopic intermediates. Strategies include:

- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove impurities .

- Complementary Techniques : Cross-validate via X-ray crystallography (for solid-state structure) and high-resolution MS (to confirm molecular formula) .

- Moisture Control : Dry samples under vacuum with P₂O₅ to address hygroscopic effects impacting elemental analysis .

Q. What experimental designs optimize the synthesis yield of the thiomorpholin ring system?

Yield optimization focuses on:

- Reagent Ratios : Excess chloroacetylated intermediate (1.5 mol) relative to the thiomorpholin precursor (1.0 mol) improves coupling efficiency .

- Temperature Control : Room-temperature reactions minimize side products (e.g., dimerization) .

- Catalyst Screening : Testing bases like triethylamine or DBU may enhance nucleophilic substitution kinetics .

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s 3D structure?

Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., confirming the planarity of the thiomorpholin ring) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). Computational tools (DFT calculations) predict electronic properties (e.g., charge distribution on the chloro-methoxyphenyl group) to rationalize reactivity or binding modes in biological assays .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

SAR studies involve:

- Analog Synthesis : Modifying substituents (e.g., replacing the 5-chloro group with fluoro or methyl) .

- Biological Assays : Testing analogs in vitro (e.g., enzyme inhibition) and in vivo (e.g., hypoglycemic activity in rodent models) .

- Molecular Docking : Mapping interactions with target proteins (e.g., thiomorpholin carbonyl groups binding to catalytic lysine residues) .

Q. How are toxicity and pharmacokinetic properties evaluated in preclinical studies?

- Acute Toxicity : Administering escalating doses in Wistar rats (e.g., 50–500 mg/kg) and monitoring mortality, organ weight, and histopathology .

- Pharmacokinetics : LC-MS/MS quantifies plasma concentrations post-IV/oral dosing to calculate bioavailability, half-life, and metabolic pathways (e.g., CYP450-mediated oxidation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.